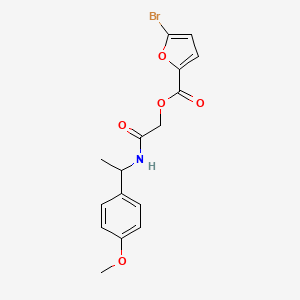

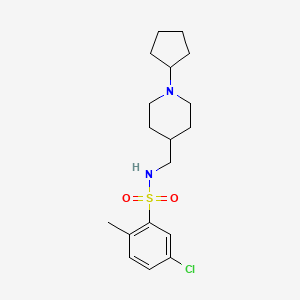

5-氯-N-((1-环戊基哌啶-4-基)甲基)-2-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

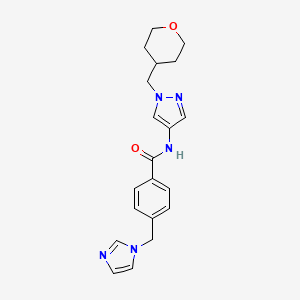

The compound 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide is a chemical entity that appears to be related to a class of compounds known as benzenesulfonamides. These compounds are characterized by a benzene ring bonded to a sulfonamide group and are known for their diverse range of biological activities, including anticancer and anti-HIV properties. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed in the papers offer insights into the potential chemical behavior and applications of this compound.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various functional groups to the benzenesulfonamide core structure. For instance, the synthesis of N-chloro-N-methoxybenzenesulfonamide is reported to be straightforward, yielding chlorinated products in good to high yields . Similarly, novel benzenesulfonamide derivatives with potential anticancer activity have been synthesized by introducing alkylthio and triazolyl groups, indicating the versatility of the core structure in accommodating various substituents . This suggests that the synthesis of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide would likely involve a multi-step process, potentially starting with a chlorinated benzenesulfonamide and then introducing the cyclopentylpiperidinylmethyl group.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their biological activity. The papers provided discuss the synthesis and molecular structure of various derivatives, such as 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides , and N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives . These studies highlight the importance of specific substituents and their positions on the benzenesulfonamide core for achieving desired biological effects. The molecular structure of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide would likely exhibit similar considerations, where the spatial arrangement of the substituents could play a significant role in its biological activity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their substituents. The chlorinating reagent N-chloro-N-methoxybenzenesulfonamide, for example, is used to chlorinate a wide range of substrates, including phenols and aromatic amines . This indicates that the chlorine atom in the 5-chloro position of the compound may also be reactive and could potentially be involved in further chemical transformations. The presence of the piperidinylmethyl group may also influence the reactivity of the compound, potentially opening up pathways for nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide are not detailed in the provided papers, the properties of related compounds can offer some insights. Benzenesulfonamide derivatives are generally known for their solid-state properties and stability, which can be attributed to the sulfonamide group's ability to engage in hydrogen bonding . The introduction of various substituents can alter properties such as solubility, melting point, and reactivity. The presence of a chloro group and a piperidinylmethyl group in the compound would likely affect its solubility in organic solvents and could also influence its melting point and stability.

科学研究应用

环氧合酶抑制剂用于止痛

一系列苯磺酰胺衍生物,包括与5-氯-N-((1-环戊基哌啶-4-基)甲基)-2-甲基苯磺酰胺在结构上相关的化合物,被合成出来以评估它们作为环氧合酶抑制剂的潜力。这些化合物被研究了它们抑制COX-2和COX-1酶的有效性,COX-2和COX-1酶是抗炎和止痛药开发中的关键靶点。特定取代基的引入增强了COX-2的选择性,突出了这些化合物在治疗类风湿关节炎、骨关节炎和急性疼痛等疾病中的治疗潜力,而没有与非选择性COX抑制剂相关的副作用。 (Hashimoto等人,2002)

通过凋亡和自噬发挥抗癌潜力

在抗癌研究领域,具有相似核心结构的新型二苯磺酰胺被合成出来并对其抗癌特性进行了评估。这些化合物通过诱导癌细胞凋亡和自噬(癌症治疗的关键途径)显示出显著的潜力。此外,它们抑制碳酸酐酶同工酶(尤其是与肿瘤细胞相关的同工酶)的能力进一步支持了它们作为新型抗癌剂的效用。这强调了磺酰胺衍生物在肿瘤学中多样的治疗潜力,为开发新的癌症疗法奠定了基础。 (Gul等人,2018)

抗菌和抗真菌活性

新型苯磺酰胺衍生物的抗菌和抗真菌作用已经得到研究,突出了它们对各种病原体的广谱活性。这些研究强调了磺酰胺衍生物在开发新型抗菌剂中的重要性,以解决人们对耐药性的日益担忧。这些化合物抑制细菌和真菌生长的能力展示了它们作为寻找新的传染病治疗方法的先导的潜力。 (Vanparia等人,2010)

属性

IUPAC Name |

5-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClN2O2S/c1-14-6-7-16(19)12-18(14)24(22,23)20-13-15-8-10-21(11-9-15)17-4-2-3-5-17/h6-7,12,15,17,20H,2-5,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXPHFOKCSTESH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

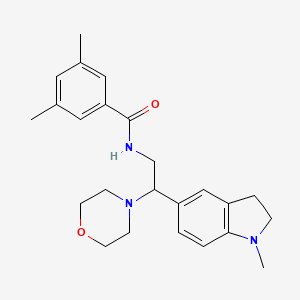

![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)

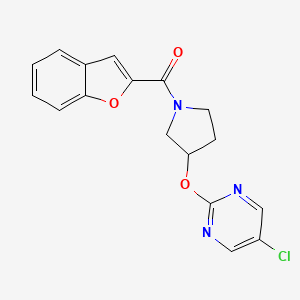

![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)

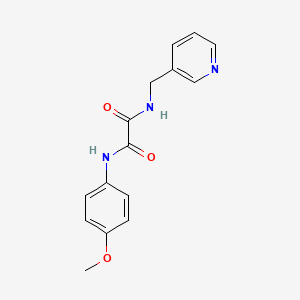

![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B2514892.png)

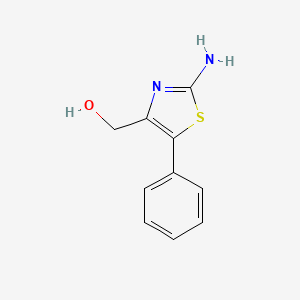

![1-(4-chlorophenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2514896.png)